molecular formula C22H18N2 B3479310 5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine

5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Cat. No.: B3479310
M. Wt: 310.4 g/mol
InChI Key: TWPKELQANXDRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound that features a unique structure combining a pyridine ring and a tetrahydrobenzo[a]phenanthridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative and a phenanthridine precursor, the reaction can be catalyzed by a Lewis acid in an inert atmosphere to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification process may involve techniques such as recrystallization, chromatography, and distillation to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Pyridinyl)-1,2,4-triazole: Shares the pyridine ring but has a different core structure.

    Tetrahydrobenzo[a]phenanthridine derivatives: Similar core structure but different substituents.

Uniqueness

5-Pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to its specific combination of a pyridine ring and a tetrahydrobenzo[a]phenanthridine core, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-pyridin-4-yl-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2/c1-2-6-17-15(5-1)9-10-20-21(17)18-7-3-4-8-19(18)22(24-20)16-11-13-23-14-12-16/h1-2,5-6,9-14H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPKELQANXDRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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